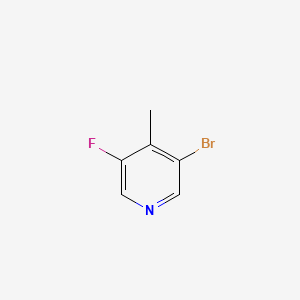

3-Bromo-5-fluoro-4-methylpyridine

Descripción

3-Bromo-5-fluoro-4-methylpyridine (CAS: 1211517-76-8) is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN and a molecular weight of 190.01–190.02 g/mol . It is commercially available at 95% purity in quantities ranging from 25 mg to 25 g, primarily serving as a key intermediate in pharmaceutical synthesis . The compound’s structure features bromine and fluorine substituents at the 3- and 5-positions, respectively, along with a methyl group at the 4-position, making it a versatile building block for cross-coupling reactions and metal-catalyzed transformations . Its MDL number (MFCD18257616) and global supply chain (e.g., Wuhan Xinxinjiali Bio-Technology Co., BLD Pharm Ltd.) underscore its industrial relevance .

Propiedades

IUPAC Name |

3-bromo-5-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLELTAPOTWVYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735572 | |

| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211517-76-8 | |

| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Halogenation of 4-methylpyridine: The synthesis of 3-bromo-5-fluoro-4-methylpyridine can be achieved through the halogenation of 4-methylpyridine. This involves the selective bromination and fluorination of the pyridine ring.

Buchwald-Hartwig Arylamination: Another method involves the Buchwald-Hartwig arylamination, where the amino moiety is introduced at the pyridine C2-position, followed by protection with a Boc-group.

Industrial Production Methods: Industrial production methods for 3-bromo-5-fluoro-4-methylpyridine typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Bromo-5-fluoro-4-methylpyridine undergoes substitution reactions, particularly in the presence of nucleophiles. The bromine atom can be replaced by various nucleophiles under suitable conditions.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Palladium Catalysts: Palladium catalysts are frequently used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed:

Substituted Pyridines: Substitution reactions yield various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Bromo-5-fluoro-4-methylpyridine is employed as a building block in organic synthesis. It participates in various chemical reactions such as:

- Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

- Oxidation and Reduction : The compound can be oxidized or reduced to form different derivatives.

- Coupling Reactions : It can undergo Suzuki, Heck, and Sonogashira coupling reactions to create more complex molecules.

Medicinal Chemistry

This compound has garnered interest for its potential therapeutic properties:

- Anti-Cancer Activity : Research indicates that derivatives of this compound may inhibit certain cancer cell lines by modulating signaling pathways.

- Neuroprotective Effects : It has been shown to inhibit phosphodiesterase 9 (PDE9), which is involved in cognitive functions. By increasing cyclic guanosine monophosphate (cGMP) levels, it may enhance memory and learning capabilities.

The biological activity of 3-Bromo-5-fluoro-4-methylpyridine includes:

- Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

- Antifungal Activity : Similar compounds have demonstrated antifungal activity against strains like Candida albicans.

Cognitive Enhancement

A study investigating PDE9 inhibitors found that derivatives of this compound improved learning and memory behaviors in animal models through increased cGMP levels.

Antimicrobial Efficacy

Research focused on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications at specific positions significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pharmacological Applications

Beyond antimicrobial effects, this compound is being explored for neuroprotective effects in conditions such as Alzheimer's disease due to its role in modulating cGMP signaling pathways.

Mecanismo De Acción

The mechanism of action of 3-bromo-5-fluoro-4-methylpyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparación Con Compuestos Similares

Structural Isomers

Compounds with identical substituents but differing in substitution positions exhibit distinct reactivity and physicochemical properties.

Key Findings :

- Positional isomerism significantly alters electronic properties. For example, bromine at the 3-position (meta to fluorine) in the target compound may enhance electrophilic substitution reactivity compared to bromine at the 2-position (ortho to fluorine) in 2-Bromo-5-fluoro-4-methylpyridine .

- Steric effects from the methyl group at the 4-position in the target compound may hinder certain coupling reactions compared to analogs with substituents in less crowded positions .

Functional Group Analogs

Variations in functional groups influence solubility, stability, and synthetic utility.

Key Findings :

- Methoxy substitution (3-Bromo-5-methoxypyridine) increases electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to the fluorine-containing target compound .

- Amino-substituted analogs (e.g., 2-Amino-3-bromo-5-fluoropyridine) exhibit higher polarity and hydrogen-bonding capacity, making them suitable for coordination chemistry but less stable under acidic conditions .

Alkyl Chain Variants

Alkyl chain length modulates lipophilicity and bioavailability.

Key Findings :

Actividad Biológica

3-Bromo-5-fluoro-4-methylpyridine (C₆H₄BrFN) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

3-Bromo-5-fluoro-4-methylpyridine features a pyridine ring with bromine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions. The presence of halogen atoms enhances its electrophilic character, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that 3-Bromo-5-fluoro-4-methylpyridine exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of 3-Bromo-5-fluoro-4-methylpyridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Antiviral Activity

Preliminary studies suggest that 3-Bromo-5-fluoro-4-methylpyridine may possess antiviral properties, although detailed mechanisms remain to be elucidated. Its structural characteristics allow it to interact with viral proteins, potentially inhibiting viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that involves the modulation of cell signaling pathways associated with cell survival and death .

Table 2: Anticancer Activity of 3-Bromo-5-fluoro-4-methylpyridine

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.0 |

| MCF-7 (Breast cancer) | 10.5 |

| A549 (Lung cancer) | 12.0 |

While specific mechanisms of action for 3-Bromo-5-fluoro-4-methylpyridine are still under investigation, its ability to form hydrogen bonds and participate in halogen bonding may enhance its binding affinity to biological targets such as enzymes and receptors . This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways.

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including 3-Bromo-5-fluoro-4-methylpyridine. Results showed that this compound had a lower MIC compared to other derivatives, indicating superior antibacterial activity against MRSA.

- Case Study on Anticancer Potential : In a comparative study involving several halogenated pyridines, 3-Bromo-5-fluoro-4-methylpyridine displayed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.